molecular formula C16H20O2 B3011692 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione CAS No. 946686-29-9

5-(4-Tert-butylphenyl)cyclohexane-1,3-dione

Cat. No.: B3011692
CAS No.: 946686-29-9
M. Wt: 244.334
InChI Key: DOBCYMOHKDQMLM-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexane ring substituted with a 4-tert-butylphenyl group and two keto groups at positions 1 and 3

Scientific Research Applications

5-(4-Tert-butylphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-tert-butylbenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone then undergoes a Michael addition with another molecule of cyclohexanone, leading to the formation of the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylcyclohexane-1,3-dione: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    5-(4-Methylphenyl)cyclohexane-1,3-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

    5-(4-Ethylphenyl)cyclohexane-1,3-dione:

Uniqueness

The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(4-tert-butylphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBCYMOHKDQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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